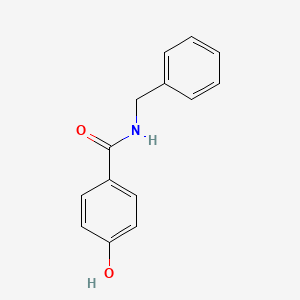

N-benzyl-4-hydroxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

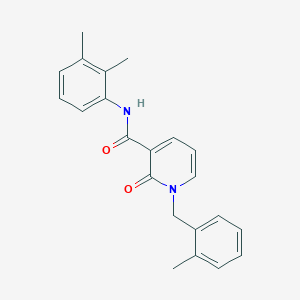

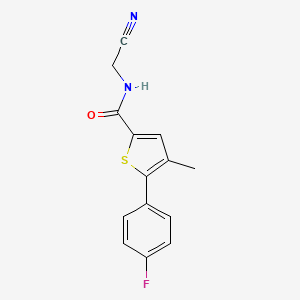

N-Benzyl-4-hydroxybenzamide is a chemical compound with the empirical formula C14H13NO2 . It has a molecular weight of 227.26 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI (IUPAC International Chemical Identifier) of this compound is 1S/C14H13NO2/c16-13-8-6-12(7-9-13)14(17)15-10-11-4-2-1-3-5-11/h1-9,16H,10H2,(H,15,17) . This provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.Scientific Research Applications

Environmental Behavior and Stability

Parabens, which are related to N-benzyl-4-hydroxybenzamide, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds are ubiquitous in surface water and sediments due to the continuous introduction into the environment from the consumption of paraben-based products. The environmental behavior of these compounds is crucial as they can act as weak endocrine disrupter chemicals. The knowledge about the biodegradability and stability of these compounds under various conditions is essential for understanding their environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Chemical Reactivity and Synthon Modularity

The study of synthon modularity in cocrystals involving compounds like 4-bromobenzamide, which shares structural similarities with this compound, highlights the chemical reactivity and potential applications in crystal engineering. These studies provide insights into halogen···halogen interactions and their classification criteria, contributing to the understanding of molecular interactions in solid-state chemistry (Tothadi, Joseph, & Desiraju, 2013).

Catalytic Functionalization

The role of metalloporphyrin catalysts in the selective functionalization of saturated C-H bonds is another area of interest. This process is significant in organic synthesis and biomimetic studies. The high regio-, diastereo-, or enantioselectivity of these metalloporphyrin-catalyzed reactions, along with the involvement of metal-ligand multiple bonded species, provides valuable insights into the reactivity of such compounds (Che, Lo, Zhou, & Huang, 2011).

Advanced Oxidation Processes

A review of the degradation of compounds by advanced oxidation processes, including their pathways, by-products, and biotoxicity, is relevant for understanding the environmental and health implications of this compound and related compounds. This review presents a comprehensive analysis of the degradation processes and the impact of by-products on the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety and Hazards

N-Benzyl-4-hydroxybenzamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name |

N-benzyl-4-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-13-8-6-12(7-9-13)14(17)15-10-11-4-2-1-3-5-11/h1-9,16H,10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQDRWUYZFPHLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2711197.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2711198.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(9H-fluoren-2-yl)propanamide](/img/structure/B2711199.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2711201.png)

![N-cyclopropyl-4-[[furan-2-ylmethyl(prop-2-enoyl)amino]methyl]benzamide](/img/structure/B2711204.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2711209.png)